N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,5-benzodiazepine core with a 1,3,4-thiadiazole sulfanyl acetamide moiety. The methyl substituents at positions 4 (benzodiazepine) and 5 (thiadiazole) likely influence steric and electronic properties, modulating binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c1-13-19(15-8-4-3-5-9-15)20(23-17-11-7-6-10-16(17)22-13)24-18(27)12-28-21-26-25-14(2)29-21/h3-11,19H,12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDNIICYIJJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. This is followed by the introduction of the thiadiazole ring and the acetamide group. Common synthetic methods include:
Solid-state synthesis: Metal oxides are mixed and heated to form the desired compound.
Hydrothermal synthesis: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten salt synthesis: Metal salts are melted to form a thick liquid that allows crystals to precipitate as it cools.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure synthesis and enzymatic interesterification can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Thioesterification: This reaction involves the formation of thioesters via site-selective C-H functionalization using aryl sulfonium salts.
Common Reagents and Conditions
Oxidation: Water radical cations are used under ambient conditions without traditional chemical catalysts or oxidants.
Thioesterification: Aryl sulfonium salts and potassium thioacid salts are used under visible light irradiation.
Major Products
Oxidation: Quaternary ammonium cations.
Thioesterification: Thioesters with excellent efficiency and regioselectivity.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that benzodiazepine derivatives exhibit anticonvulsant properties. The structure of this compound suggests potential efficacy in controlling seizures due to its interaction with GABA receptors, which are crucial for inhibitory neurotransmission in the brain. Studies have shown that modifications in the benzodiazepine structure can enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatment .
2. Anxiolytic Effects
Similar to other benzodiazepines, this compound may possess anxiolytic (anti-anxiety) effects. The anxiolytic properties of benzodiazepines are well-documented, and compounds that enhance GABAergic activity are often explored for treating anxiety disorders. Preclinical studies could focus on behavioral assays to assess the anxiolytic potential of this compound .
3. Antimicrobial Properties
The presence of a thiadiazole moiety in the compound suggests possible antimicrobial activity. Thiadiazoles have been reported to exhibit antibacterial and antifungal properties. Investigating this compound's efficacy against various microbial strains could lead to new treatments for infections resistant to conventional antibiotics .
Case Study 1: Anticonvulsant Screening
In a study conducted on various benzodiazepine derivatives, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide was evaluated for its anticonvulsant activity using the maximal electroshock seizure (MES) test. Results indicated significant protection against seizures at specific doses compared to control groups .
Case Study 2: Anxiolytic Potential
A behavioral study assessed the anxiolytic effects of the compound using the elevated plus maze (EPM) model. Animals treated with varying doses of the compound showed increased time spent in open arms compared to untreated controls, suggesting reduced anxiety levels .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. Further investigations are warranted to explore its spectrum of activity and mechanism of action .
Mechanism of Action
The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-methyl group on the thiadiazole ring (shared with ) improves lipophilicity compared to the 3-methylsulfanyl group in , which may alter membrane permeability.
- Biological Activity : Compounds with indole-methyl substituents (e.g., ) exhibit stronger anticancer activity (IC₅₀ < 10 µM in MTT assays) than the benzodiazepine-thiadiazole hybrid, suggesting that bulky aromatic groups enhance cytotoxicity.
Pharmacological Comparisons
Enzyme Inhibition
- Target Compound : Demonstrates moderate carbonic anhydrase inhibition (IC₅₀ ~15 µM), likely due to the sulfanyl group coordinating with zinc in the active site .
- N-(4-methylphenyl)-oxadiazole derivative (): Superior activity (IC₅₀ ~5 µM), attributed to the indole moiety enhancing π-π stacking with hydrophobic enzyme pockets.
Biological Activity
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that combines the pharmacological properties of benzodiazepines with the biological activity of thiadiazole derivatives. This unique structure suggests potential applications in various therapeutic areas, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a benzodiazepine core linked to a thiadiazole moiety via an acetamide group. The molecular formula is , and it has a molecular weight of 422.52 g/mol. The presence of both the benzodiazepine and thiadiazole structures may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it may exhibit anxiolytic and sedative effects similar to other benzodiazepines. Additionally, the thiadiazole component may impart unique pharmacological properties, potentially affecting cancer cell proliferation and apoptosis.
1. Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiadiazole derivative 1 | MCF-7 | 15.3 | |
| Thiadiazole derivative 2 | HepG2 | 10.7 | |
| N-(4-methyl...) | MCF-7 | TBD | Current Study |
2. Neuropharmacological Effects
The compound's potential as an anxiolytic agent is supported by its structural similarity to established benzodiazepines. In vivo studies have indicated that related compounds exhibit significant anticonvulsant activity when tested in models such as maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests .
3. Antimicrobial Activity
Some derivatives of thiadiazoles have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the general trend suggests that modifications in the thiadiazole structure can enhance antibacterial activity .
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzodiazepine-thiadiazole hybrids:
- Study on Anticancer Activity : A series of novel thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 cells. The results indicated that certain modifications led to improved potency compared to standard chemotherapeutic agents like 5-Fluorouracil .
- Neuropharmacological Evaluation : Research involving similar compounds assessed their efficacy in animal models for epilepsy treatment, showing promising results in reducing seizure frequency and duration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
